4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide
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Overview
Description
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide is a complex organic compound characterized by its unique structure, which includes an isoindole moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate isoindole derivative with a benzamide derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzamide or isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)prop-2-enenitrile
- 1-{4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2,5-dimethylbenzyl}-1H-indole-2,3-dione
Uniqueness
4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoindole moiety with a benzamide group makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]benzamide |
InChI |
InChI=1S/C20H19N3O4/c1-11(2)16(18(25)22-13-9-7-12(8-10-13)17(21)24)23-19(26)14-5-3-4-6-15(14)20(23)27/h3-11,16H,1-2H3,(H2,21,24)(H,22,25) |
InChI Key |
HAGCPXLVUZZBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)N)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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